REACTION_CXSMILES
|
[NH2:1][C@H:2]([C:8]([OH:10])=O)[CH2:3][CH2:4][C:5]([OH:7])=O.[CH2:11](N(CC)CC)C.[C:18](OC(=O)C)(=[O:20])[CH3:19]>CN(C)C1C=CN=CC=1>[C:18]([N:1]1[CH:2]([C:8](=[O:10])[CH3:11])[CH2:3][CH2:4][C:5]1=[O:7])(=[O:20])[CH3:19]
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Name
|
|
Quantity
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21 g
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Type
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reactant
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Smiles
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N[C@@H](CCC(=O)O)C(=O)O
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Name
|
|
Quantity
|
75 mL
|
Type
|
reactant
|
Smiles
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C(C)N(CC)CC
|
Name
|
|
Quantity
|
75 mL
|
Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Name
|
|
Quantity
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150 mg
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Type
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catalyst
|
Smiles
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CN(C1=CC=NC=C1)C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CONCENTRATION
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Details
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The reaction mixture was then concentrated in vacuo
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Type
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WASH
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Details
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washed with water
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Type
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ADDITION
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Details
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The organic portion was treated with charcoal
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Type
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FILTRATION
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Details
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filtered
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Type
|
CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)N1C(CCC1C(C)=O)=O
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Name
|
|
Type
|
product
|
Smiles
|
|
Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |